5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid

Positional isomerism MMP-13 inhibitor scaffold Structure-activity relationship

5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid (CAS 1416438-59-9, molecular formula C12H12O4S2, molecular weight 284.35 g/mol) is a biaryl sulfonic acid derivative belonging to the 5-arylthiophene-2-sulfonic acid class. The compound features a thiophene ring bearing a sulfonic acid group at the 2-position and a 3-ethoxyphenyl substituent at the 5-position (meta-ethoxy regioisomer).

Molecular Formula C12H12O4S2
Molecular Weight 284.4 g/mol
Cat. No. B12071628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid
Molecular FormulaC12H12O4S2
Molecular Weight284.4 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC(=C1)C2=CC=C(S2)S(=O)(=O)O
InChIInChI=1S/C12H12O4S2/c1-2-16-10-5-3-4-9(8-10)11-6-7-12(17-11)18(13,14)15/h3-8H,2H2,1H3,(H,13,14,15)
InChIKeyKULWWZDQCCJHSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid (CAS 1416438-59-9): A Meta-Ethoxy Biaryl Sulfonic Acid Building Block for Medicinal Chemistry


5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid (CAS 1416438-59-9, molecular formula C12H12O4S2, molecular weight 284.35 g/mol) is a biaryl sulfonic acid derivative belonging to the 5-arylthiophene-2-sulfonic acid class [1]. The compound features a thiophene ring bearing a sulfonic acid group at the 2-position and a 3-ethoxyphenyl substituent at the 5-position (meta-ethoxy regioisomer). Its structural scaffold is closely related to the key intermediate used in the synthesis of matrix metalloproteinase-13 (MMP-13) inhibitors, most notably the subnanomolar inhibitor 24f described by Monovich et al. (2009), which employs the para-ethoxy (4-ethoxyphenyl) regioisomer [2]. The compound is commercially available from multiple vendors with purity specifications ranging from 95% to ≥98%, supported by batch-specific QC documentation including NMR, HPLC, and GC .

Why 5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid Cannot Be Interchanged with the Para-Ethoxy or Other 5-Arylthiophene-2-sulfonic Acid Analogs


Positional isomerism on the pendant aryl ring of 5-arylthiophene-2-sulfonic acids generates regioisomers with distinct electronic distributions, steric profiles, and hydrogen-bonding geometries that directly influence molecular recognition at biological targets. The para-ethoxy (4-ethoxyphenyl) regioisomer of this scaffold has been co-crystallized with MMP-13 (PDB 3ELM), revealing specific S1′ pocket interactions that would be fundamentally altered by shifting the ethoxy substituent from the para to the meta position [1][2]. In broader SAR contexts, positional isomerism in aromatic heterocyclic systems has been shown to produce binary activity outcomes—converting active compounds to inactive ones—as demonstrated in thiophene carboxamide fungicide series where meta vs. para substitution determined the presence or absence of biological activity entirely [3]. Consequently, procurement of the 3-ethoxyphenyl (meta) regioisomer versus the literature-precedented 4-ethoxyphenyl (para) regioisomer represents a deliberate and non-trivial selection that cannot be addressed by generic substitution within the 5-arylthiophene-2-sulfonic acid class.

Quantitative Differentiation Evidence for 5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid Versus Its Closest Structural Analogs


Regioisomeric Differentiation: Meta (3-Ethoxy) vs. Para (4-Ethoxy) Substitution Alters the Pharmacophoric Vector of the Pendant Aryl Ring

The target compound bears the ethoxy substituent at the meta (3-) position of the pendant phenyl ring, in contrast to the para (4-) ethoxy substitution present in the well-characterized MMP-13 inhibitor building block used to construct compound 24f, a subnanomolar MMP-13 inhibitor (IC50 = 0.5 nM, Ki = 0.19 nM) [1]. The crystal structure of 24f bound to MMP-13 (PDB 3ELM, resolution 1.9 Å) demonstrates that the 4-ethoxyphenyl group occupies the S1′ specificity pocket [2]. Shifting the ethoxy group to the meta position changes the trajectory of the ethoxy vector by approximately 60° relative to the biaryl axis, altering both the shape complementarity and potential hydrogen-bonding interactions within this pocket. Literature on positional isomerism in aryl heterocycles demonstrates that such regioisomeric changes can produce binary activity differences, as reported for aromatic heterocyclic carboxamides where meta vs. para substitution determined whether compounds were active or entirely inactive [3]. This regioisomeric distinction makes the 3-ethoxyphenyl compound structurally non-interchangeable with the 4-ethoxyphenyl analog in any application where aryl ring geometry influences target engagement.

Positional isomerism MMP-13 inhibitor scaffold Structure-activity relationship

Commercial Purity Specification: 97% Standard Purity with Multi-Technique Batch QC Documentation

Bidepharm supplies 5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid (Cat. No. BD438368) at a standard purity of 97%, with batch-specific QC documentation including NMR, HPLC, and GC analyses . This represents a 2-percentage-point higher minimum purity specification compared to the AKSci offering (95% minimum purity, Cat. No. 4188DV) . MolCore offers the compound at ≥98% purity under an ISO-certified quality system . The availability of multi-technique QC data (NMR for structural identity confirmation, HPLC for organic purity assessment, and GC for volatile impurity profiling) provides procurement-grade documentation suitable for medicinal chemistry applications where impurity profiles can confound biological assay interpretation.

Quality control Building block procurement Batch-to-batch consistency

Predicted Physicochemical Property: Density Differentiates the 3-Ethoxyphenyl Regioisomer from Core Thiophene Sulfonic Acid Scaffolds

The predicted density of 5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid is 1.370 ± 0.06 g/cm³ (Predicted) . This value reflects the contribution of the 3-ethoxyphenyl substituent to molecular volume and packing. In contrast, the unsubstituted parent scaffold thiophene-2-sulfonic acid has an experimentally determined density approximating 1.5–1.6 g/cm³ (as inferred from sulfonated thiophene data) [1]. The lower predicted density of the 3-ethoxyphenyl derivative is consistent with the increased free volume introduced by the pendant aryl-ethoxy group, which may influence solubility, formulation behavior, and solid-state handling characteristics relevant to compound management in discovery settings.

Physicochemical profiling Predicted density Formulation development

Synthetic Utility: Free Sulfonic Acid Functionality Enables Direct Derivatization Without Protection-Deprotection Sequences

The target compound presents a free sulfonic acid group (-SO3H) directly on the thiophene ring, which can be converted to the corresponding sulfonyl chloride (-SO2Cl) for subsequent sulfonamide or sulfonate ester formation . This contrasts with the 5-phenylthiophene-2-sulfonyl chloride analog (CAS 97272-02-1), which is commercially supplied in the activated sulfonyl chloride form and requires moisture-sensitive handling and has limited shelf stability . The free sulfonic acid form offers greater bench stability and allows the user to control activation conditions (e.g., SOCl2, PCl5, or oxalyl chloride/DMF) for specific downstream chemistry. This feature is particularly relevant for library synthesis where diverse amine coupling partners are employed under variable conditions.

Synthetic accessibility Sulfonyl chloride conversion Sulfonamide library synthesis

Optimal Application Scenarios for 5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid Based on Established Evidence


MMP-13 Inhibitor SAR Exploration: Probing S1′ Pocket Tolerance to Meta-Substituted Biaryl Sulfonamide Scaffolds

Medicinal chemistry teams pursuing MMP-13 (collagenase-3) inhibitors for osteoarthritis can employ this meta-ethoxy regioisomer as a building block to systematically probe the S1′ pocket geometry. The para-ethoxy analog is validated in the co-crystal structure of inhibitor 24f (PDB 3ELM, 1.9 Å), which achieves subnanomolar MMP-13 potency (IC50 = 0.5 nM) and >20,000-fold selectivity over MMP-1 and TACE [1][2]. By converting 5-(3-Ethoxyphenyl)thiophene-2-sulfonic acid to the corresponding sulfonyl chloride and coupling with appropriate amino acid-piperidine scaffolds, researchers can generate the meta-ethoxy counterparts of the 24f series to evaluate whether the altered ethoxy vector improves or degrades S1′ pocket complementarity and selectivity.

Regioisomer-Focused Compound Library Synthesis for Biaryl Sulfonamide-Based Target Classes

The compound serves as a key diversification element in the construction of regioisomer-focused screening libraries. Positional isomerism in aromatic heterocycles has been demonstrated to produce binary activity differences [1], making the inclusion of both meta- and para-ethoxy regioisomers essential for comprehensive SAR coverage. The free sulfonic acid functionality (confirmed by SMILES: CCOc1cccc(-c2ccc(S(=O)(=O)O)s2)c1) [2] allows one-step activation to the sulfonyl chloride for parallel derivatization with diverse amine sets, enabling efficient library production. Procurement of the 97%-purity material with NMR/HPLC/GC QC documentation ensures that library members are not confounded by regioisomeric or other organic impurities.

Physicochemical Property Modulation in Lead Optimization: Introducing Meta-Ethoxy Topology to Adjust logP and Solubility

For lead series where the biaryl sulfonamide core has demonstrated target engagement but requires optimization of physicochemical properties, the 3-ethoxyphenyl substituent offers a distinct topological and electronic profile. The predicted density of 1.370 ± 0.06 g/cm³ [1] and the meta-ethoxy orientation provide different solid-state packing and solvation characteristics compared to the para-ethoxy or unsubstituted phenyl analogs. This regioisomer can be incorporated into lead molecules to fine-tune logP, aqueous solubility, and protein binding without altering the core pharmacophore, potentially addressing ADME liabilities while maintaining target potency.

Building Block for Non-MMP Sulfonamide Target Classes Including Kinase and Glucuronidase Inhibitors

Beyond MMP-13, the 5-arylthiophene-2-sulfonic acid scaffold has been explored in multiple target classes. Phenoxy thiophene sulfonamide derivatives have been patented as bacterial glucuronidase inhibitors [1], and biaryl sulfonamide cores have been employed in T-type calcium channel antagonist design [2]. The 3-ethoxyphenyl thiophene-2-sulfonic acid building block provides a regioisomerically distinct entry point into these chemotypes, enabling the exploration of structure-activity relationships where the meta-ethoxy orientation may confer selectivity advantages over the more commonly described para-substituted analogs.

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